Methyl Methanethiosulfonate-d3
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Overview
Description
Methyl Methanethiosulfonate-d3 is a deuterated analog of Methyl Methanethiosulfonate, a small molecule known for its ability to reversibly block cysteine and other sulfhydryl groups. This compound is particularly useful in the study of enzyme activation and protein functions due to its unique chemical properties .
Preparation Methods
The synthesis of Methyl Methanethiosulfonate-d3 involves the reduction of sulfonyl halides with zinc powder. The procedure typically includes the following steps :
- A mixture of zinc dust, 1,2-dibromoethane, and chlorotrimethylsilane in ethyl acetate is prepared.
- Methanesulfonyl chloride is added dropwise to the mixture, which is then heated to reflux.
- Acetyl chloride is added to the reaction mixture, resulting in the formation of this compound.
- The product is purified by distillation under reduced pressure, yielding a colorless liquid.
Chemical Reactions Analysis
Methyl Methanethiosulfonate-d3 undergoes several types of chemical reactions, including:
Oxidation and Reduction: It can react with reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine to revert to its original sulfhydryl form.
Substitution: It can participate in substitution reactions where the methanethiosulfonate group is replaced by other functional groups.
Common reagents used in these reactions include dithiothreitol, tris(2-carboxyethyl)phosphine, and various halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl Methanethiosulfonate-d3 has a wide range of applications in scientific research :
Chemistry: It is used for the selective modification of sulfhydryl groups in various chemical reactions.
Biology: It helps in mapping the pore-lining regions of proteins like the ryanodine receptor.
Medicine: It is used in the study of enzyme activation and protein functions, which can have implications for drug development.
Industry: It is employed in the synthesis of other chemical compounds and in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl Methanethiosulfonate-d3 involves the reversible blocking of cysteine and other sulfhydryl groups . This blocking is achieved through the formation of a disulfide bond (-S-S-CH3) with the sulfhydryl group. The reaction is reversible, allowing the original sulfhydryl group to be restored using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine .
Comparison with Similar Compounds
Methyl Methanethiosulfonate-d3 is unique due to its deuterated nature, which makes it particularly useful in certain types of research. Similar compounds include :
S-Methyl Methanethiosulfonate: A non-deuterated analog with similar chemical properties.
Methanesulfonothioic Acid, S-Methyl Ester: Another compound with similar reactivity but different applications.
Dimethyl Thiosulfonate: A related compound used in different chemical reactions.
These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.
Properties
CAS No. |
55800-37-8 |
---|---|
Molecular Formula |
C2H6O2S2 |
Molecular Weight |
129.22 g/mol |
IUPAC Name |
trideuterio(methylsulfonylsulfanyl)methane |
InChI |
InChI=1S/C2H6O2S2/c1-5-6(2,3)4/h1-2H3/i1D3 |
InChI Key |
XYONNSVDNIRXKZ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SS(=O)(=O)C |
SMILES |
CSS(=O)(=O)C |
Canonical SMILES |
CSS(=O)(=O)C |
Synonyms |
Methanesulfonothioic Acid S-(Methyl-d3) Ester; Thiomethanesulfonic Acid S-(Methyl-d3) Ester; MMTS-d3; NSC 21545-d3; S-(Methyl-d3) Methanesulfonothioate; S-(Methyl-d3) Methanethiosulfonate; |
Origin of Product |
United States |
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